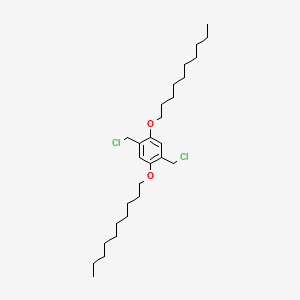
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine is a peptide compound composed of six amino acids: cysteine, serine, asparagine, and lysine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products Formed
Disulfide Bonds: Formed during oxidation of cysteine residues.
Free Thiol Groups: Result from the reduction of disulfide bonds.
Modified Peptides: Result from amino acid substitution reactions.
科学研究应用
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and biosensors.
作用机制
The mechanism of action of L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The serine and asparagine residues can participate in hydrogen bonding and other interactions, affecting the peptide’s biological activity.
相似化合物的比较
Similar Compounds
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-alanine: Similar structure but with alanine instead of serine.
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-threonine: Similar structure but with threonine instead of serine.
Uniqueness
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the cysteine residue enables disulfide bond formation, contributing to the peptide’s stability and functionality.
属性
CAS 编号 |
494846-87-6 |
|---|---|
分子式 |
C22H40N8O11S |
分子量 |
624.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H40N8O11S/c23-4-2-1-3-11(18(36)30-15(8-33)22(40)41)26-19(37)12(5-16(25)34)27-20(38)14(7-32)29-21(39)13(6-31)28-17(35)10(24)9-42/h10-15,31-33,42H,1-9,23-24H2,(H2,25,34)(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,36)(H,40,41)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI 键 |
PJNKUDOZXCSTSC-LZXPERKUSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
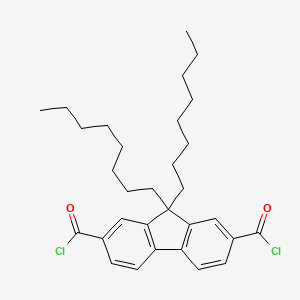
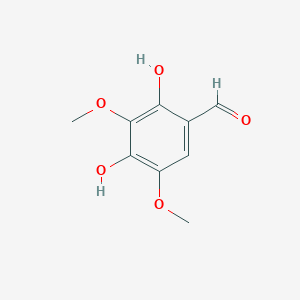
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
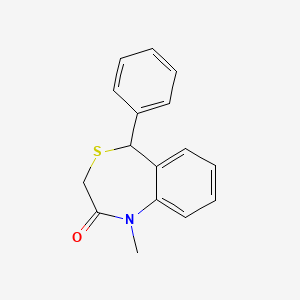
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
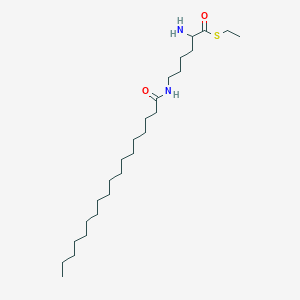
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
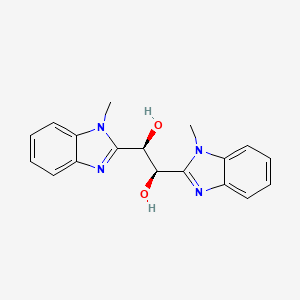
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
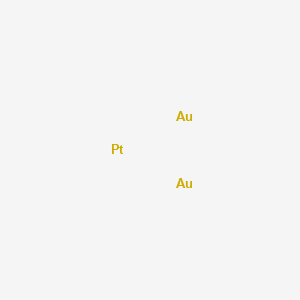
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
